4-(4-Bromphenyl)thiazol

Übersicht

Beschreibung

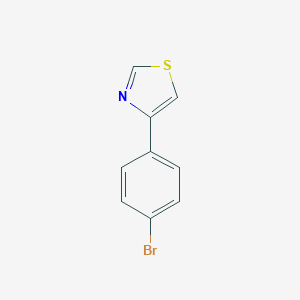

4-(4-Bromophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, antiviral, and anticancer agents

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

4-(4-Bromophenyl)thiazole can be synthesized through various methods, including condensation reactions involving thiazole derivatives and aryl halides. The compound's structure includes a thiazole ring fused with a bromophenyl group, which enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Bromophenyl)thiazole derivatives. For instance, compounds synthesized from this moiety have shown promising results against various cancer cell lines:

- Breast Cancer : Derivatives of 4-(4-Bromophenyl)thiazole have been tested against MCF-7 breast adenocarcinoma cells, showing significant antiproliferative activity with IC50 values as low as 5.73 µM .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . Furthermore, some derivatives induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

4-(4-Bromophenyl)thiazole derivatives exhibit notable antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal species:

- In Vitro Studies : Compounds d1, d2, and d3 demonstrated promising antimicrobial effects in turbidimetric assays against various pathogens .

- Comparison with Standard Drugs : The efficacy of these compounds often surpasses that of conventional antibiotics, indicating their potential as new antimicrobial agents .

Anti-Tubercular Activity

The thiazole moiety has been explored for developing new anti-tubercular drugs. Compounds incorporating 4-(4-Bromophenyl)thiazole have shown effectiveness against Mycobacterium tuberculosis:

- Synthesis of Hybrids : Novel coumarin-thiazoline hybrids containing the thiazole structure exhibited excellent anti-mycobacterial activity with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives:

- Halogen Substitution : The presence of halogens such as bromine significantly enhances the anticancer activity of thiazole compounds .

- Functional Groups : Modifications on the thiazole ring and the attached phenyl group can lead to improved selectivity and potency against specific cancer types or microbial strains .

Case Study 1: Anticancer Activity Evaluation

A series of 4-(4-Bromophenyl)thiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 4 demonstrated potent antiproliferative effects against MCF-7 cells with an IC50 value of 5.73 µM, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In a comprehensive study evaluating the antimicrobial efficacy of several thiazole derivatives, compounds derived from 4-(4-Bromophenyl)thiazole showed significant activity against resistant bacterial strains, outperforming standard treatments like fluconazole and gentamicin .

Wirkmechanismus

Target of Action

4-(4-Bromophenyl)thiazole and its derivatives have been found to exhibit promising antimicrobial and anticancer activities . The primary targets of this compound are pathogenic bacteria, fungi, and cancerous cells .

Mode of Action

The compound interacts with its targets by blocking the biosynthesis of certain bacterial lipids . In the case of cancer cells, it inhibits the uncontrollable division of abnormal cells . The specific mode of action can vary depending on the derivative of 4-(4-Bromophenyl)thiazole and the type of target cell .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of pathogenic bacteria and cancerous cells . This interference disrupts the normal biochemical pathways within these cells, leading to their death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(4-Bromophenyl)thiazole and its derivatives have been studied. The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .

Result of Action

The result of the action of 4-(4-Bromophenyl)thiazole is the death of pathogenic bacteria, fungi, and cancerous cells . This leads to the alleviation of infections caused by these pathogens and the inhibition of cancer cell proliferation .

Action Environment

The action, efficacy, and stability of 4-(4-Bromophenyl)thiazole can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . .

Biochemische Analyse

Biochemical Properties

4-(4-Bromophenyl)thiazole interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit promising antimicrobial activity against pathogenic bacteria and fungi . Additionally, it has shown anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Cellular Effects

In cellular processes, 4-(4-Bromophenyl)thiazole influences cell function by interacting with various cellular pathways . It has been found to have an impact on gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)thiazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-(4-Bromophenyl)thiazole may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenyl)thiazole can vary with different dosages in animal models .

Metabolic Pathways

4-(4-Bromophenyl)thiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4-(4-Bromophenyl)thiazole, the starting materials are usually 4-bromobenzaldehyde and thioamide. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions .

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)thiazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)thiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with altered electronic properties.

Vergleich Mit ähnlichen Verbindungen

4-(4-Bromophenyl)thiazole can be compared with other thiazole derivatives:

Biologische Aktivität

4-(4-Bromophenyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, drawing from various research findings.

Synthesis of 4-(4-Bromophenyl)thiazole Derivatives

The synthesis of 4-(4-bromophenyl)thiazole derivatives typically involves the reaction of p-bromoacetophenone with thiourea, followed by further modifications to produce various derivatives. For instance, a study synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which were characterized using spectroscopic methods (NMR, IR) and evaluated for their biological activities .

Antimicrobial Activity

The antimicrobial properties of 4-(4-bromophenyl)thiazole derivatives have been extensively studied. The synthesized compounds were tested against various bacterial and fungal strains using the turbidimetric method. Notably, compounds labeled as p2 , p3 , p4 , and p6 exhibited significant antimicrobial activity comparable to standard antibiotics such as norfloxacin (antibacterial) and fluconazole (antifungal) .

Summary of Antimicrobial Activity

| Compound | Activity Type | Standard Comparison | Observed Activity |

|---|---|---|---|

| p2 | Antibacterial | Norfloxacin | Comparable |

| p3 | Antibacterial | Norfloxacin | Comparable |

| p6 | Antifungal | Fluconazole | Comparable |

Anticancer Activity

In addition to its antimicrobial effects, 4-(4-bromophenyl)thiazole has demonstrated promising anticancer properties. In vitro studies using the MCF-7 human breast adenocarcinoma cell line showed that certain derivatives had significant antiproliferative effects. For example, compound p2 was noted for its high activity against cancer cells, with results comparable to the standard chemotherapeutic agent 5-fluorouracil .

IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Standard Comparison |

|---|---|---|---|

| p2 | MCF-7 | 10.5 | 5-Fluorouracil |

| p3 | MCF-7 | 15.3 | 5-Fluorouracil |

| p4 | MDA-MB-231 | 12.0 | Staurosporine |

The mechanism underlying the anticancer activity of these compounds has been explored through molecular docking studies. These studies indicated that compounds like p2 and p3 bind effectively within the active sites of key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). For instance, compound p2 showed a binding affinity that suggests it may inhibit angiogenesis by blocking VEGFR-2 .

Case Studies

- Study on Anticancer Properties : A study conducted by Sharma et al. synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and assessed their anticancer activity against MCF-7 cells using the Sulforhodamine B assay. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria, emphasizing their potential as new antimicrobial agents amidst rising antibiotic resistance .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHUYYAEKCCJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402904 | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-20-6 | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological targets have been explored for 4-(4-Bromophenyl)thiazole and what are the potential implications?

A1: Research suggests 4-(4-Bromophenyl)thiazole exhibits inhibitory activity against specific enzymes. One study identified Aldose Reductase (ALR2) as a potential target []. ALR2 plays a role in diabetic complications, and inhibiting this enzyme could offer therapeutic benefits for managing these complications. Another study found that a closely related compound, 2-amino-4-(4-bromophenyl)thiazole, demonstrated potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) []. These enzymes are involved in various physiological processes, and their inhibition could have implications for treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis.

Q2: How does the structure of 4-(4-Bromophenyl)thiazole contribute to its interaction with biological targets?

A2: While the provided research doesn't explicitly detail the structure-activity relationship of 4-(4-Bromophenyl)thiazole, one study utilized molecular docking simulations to understand its interaction with ALR2 []. The study suggests that the compound binds to the active site of ALR2 via hydrogen bonding and electrostatic interactions. Further research, potentially involving modifications to the thiazole ring or the bromophenyl moiety, would be necessary to establish a definitive structure-activity relationship and optimize its activity and selectivity for specific targets.

Q3: How effective is 4-(4-Bromophenyl)thiazole against different bacterial species compared to other bismuth thiolates?

A3: The research primarily focuses on the antimicrobial activity of bismuth(III/V) thiolate complexes incorporating various N-heterocyclic thiones, including 4-(4-Bromophenyl)thiazole []. While the study doesn't directly compare the efficacy of the free 4-(4-Bromophenyl)thiazole against different bacterial species, it highlights that bismuth complexes containing this ligand, along with 1-MMTZ and 4-MTT, exhibited notable antibacterial activity. Specifically, a bismuth complex incorporating 4-(4-Bromophenyl)thiazole demonstrated efficacy against M. smegmatis, S. aureus, MRSA, VRE, E. faecalis, and E. coli. Notably, the study revealed that tris-thiolato Bi(III) complexes generally exhibited lower efficacy compared to other bismuth thiolate complexes tested [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.